molecular formula C24H21N3O3S B336087 N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-2-phenylacetamide

N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-2-phenylacetamide

Cat. No.: B336087
M. Wt: 431.5 g/mol
InChI Key: GDIGZZBFYGKCQL-MFKUBSTISA-N
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Description

N’-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-phenylacetohydrazide is a complex organic compound with the molecular formula C24H21N3O3S. It is known for its unique structure, which includes a benzoxazole ring, a methoxybenzylidene group, and a phenylacetohydrazide moiety.

Preparation Methods

The synthesis of N’-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-phenylacetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N’-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-phenylacetohydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-phenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-phenylacetohydrazide involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

N’-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-phenylacetohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-phenylacetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C24H21N3O3S/c1-29-21-12-11-18(15-25-27-23(28)14-17-7-3-2-4-8-17)13-19(21)16-31-24-26-20-9-5-6-10-22(20)30-24/h2-13,15H,14,16H2,1H3,(H,27,28)/b25-15+

InChI Key

GDIGZZBFYGKCQL-MFKUBSTISA-N

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)CSC3=NC4=CC=CC=C4O3

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)CSC3=NC4=CC=CC=C4O3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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